molecular formula C13H7Cl2NO B6376924 2-Cyano-5-(3,5-dichlorophenyl)phenol, 95% CAS No. 1261984-06-8

2-Cyano-5-(3,5-dichlorophenyl)phenol, 95%

Cat. No. B6376924
CAS RN: 1261984-06-8
M. Wt: 264.10 g/mol
InChI Key: WOACLHYNANSHNB-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,5-dichlorophenyl)phenol, commonly referred to as 2-CN-3,5-DCP, is an organic compound with a wide range of applications. It is an aromatic compound with a distinctive smell and is used in a variety of industrial and laboratory processes. This compound is most commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and in the production of pharmaceuticals. It also has potential applications in the treatment of certain diseases and as an insecticide.

Mechanism of Action

2-CN-3,5-DCP is an electron-rich compound, meaning that it can act as a Lewis acid or a Lewis base in certain reactions. It can act as a Lewis acid to accept electrons, or as a Lewis base to donate electrons. This allows it to act as a catalyst in a variety of reactions, including the synthesis of organic compounds.
Biochemical and Physiological Effects
2-CN-3,5-DCP has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, protective against oxidative stress, and can also act as an anti-inflammatory agent. It has also been shown to have antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

2-CN-3,5-DCP is a versatile reagent that can be used in a variety of lab experiments. It is relatively stable and can be stored for long periods of time without degradation. However, it is highly toxic and should be handled with care. Additionally, it is a volatile compound and can easily evaporate if exposed to high temperatures.

Future Directions

The potential applications of 2-CN-3,5-DCP are vast and are still being explored. One potential future direction is its use as a therapeutic agent for the treatment of certain diseases. For example, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Another potential future direction is its use as a biodegradable insecticide, as it has been shown to be effective against a variety of insect pests. Finally, it has potential applications in the production of nanomaterials, such as nanotubes and nanowires.

Synthesis Methods

2-CN-3,5-DCP can be synthesized in a variety of ways, but the most commonly used method is the reaction between 2-cyano-3,5-dichlorobenzene and bromine. This reaction is carried out in aqueous solution at a temperature of 80°C and a pH of 7.5. The reaction produces 2-CN-3,5-DCP and bromide ions as byproducts.

Scientific Research Applications

2-CN-3,5-DCP has been studied extensively in the field of organic synthesis. It is used as a reagent in a variety of reactions, including the synthesis of a number of organic compounds, such as esters, amides, and nitriles. It is also used as a catalyst in the synthesis of various pharmaceuticals and other organic compounds. In addition, it has been used in the synthesis of fluorescent dyes and in the production of nanomaterials.

properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOACLHYNANSHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684912
Record name 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3,5-dichlorophenyl)phenol

CAS RN

1261984-06-8
Record name 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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